2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid
Description
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, 2-[(3,3-dimethylcyclopentyl)amino]nicotinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a dimethylcyclopentyl moiety.
Properties
IUPAC Name |
2-[(3,3-dimethylcyclopentyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-9(8-13)15-11-10(12(16)17)4-3-7-14-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUVDICHFVUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Amino Group: The amino group is introduced through a reaction between 3,3-dimethylcyclopentylamine and a suitable pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:
- Synthesis of Derivatives : The compound can be modified to create analogs with altered properties.
- Reagent in Organic Reactions : It participates in substitution and oxidation reactions under controlled conditions.
Biology
Research has indicated that this compound exhibits notable biological activities:
- Receptor Interaction : It may interact with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Modulation : The compound has potential as an inhibitor of key metabolic enzymes, influencing various biochemical pathways.
Medicine
The therapeutic potential of this compound is under investigation:
- Antinociceptive Effects : Studies suggest it may reduce pain responses by modulating pain pathways.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, indicating its use in treating inflammatory conditions.
- Neuroprotective Effects : Evidence shows it could protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatments.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antinociceptive | Modulates pain pathways | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Study 1: Antinociceptive Effects
In an animal model study, administration of this compound resulted in a significant reduction in pain responses compared to control groups. This suggests its potential as a therapeutic agent for pain management.
Case Study 2: Neuroprotection
In vitro studies involving neuronal cell cultures exposed to oxidative stress demonstrated that this compound significantly reduced cell death and maintained cell viability. These findings indicate its potential role in treating neurodegenerative diseases.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. Key findings include:
- The dimethylcyclopentyl group enhances binding affinity to target receptors.
- Variations in the carboxylic acid moiety affect solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Aminonicotinic Acid: Similar in structure but lacks the dimethylcyclopentyl group, leading to different chemical and biological properties.
3-Aminopyridine-2-carboxylic Acid: Another similar compound with variations in the position of the amino and carboxylic acid groups, affecting its reactivity and applications.
Nicotinic Acid Derivatives: Various derivatives of nicotinic acid with different substituents, each having unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Biological Activity
2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 1715734-24-9, belongs to a class of pyridine derivatives that have shown promise in various therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C13H18N2O2. The compound features a pyridine ring substituted with a carboxylic acid group and an amine group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 234.29 g/mol |
| Physical State | Powder |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridine derivatives can inhibit the growth of bacteria and fungi. For instance, certain analogs have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some pyridine derivatives have been identified as potential anticancer agents. They act by inhibiting specific kinases involved in cancer cell proliferation .
- Neuroprotective Effects : Pyridine compounds have been investigated for their neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The compound demonstrated moderate activity against several bacterial strains, suggesting its potential as a lead compound for further development . -
Kinase Inhibition :
Research on related pyridine compounds has indicated their role as inhibitors of protein kinases, which are crucial in cancer progression. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can enhance inhibitory potency against specific kinases .
The biological activity of this compound is likely mediated through its interaction with various biological targets:
- Enzyme Inhibition : The presence of the carboxylic acid group may facilitate binding to enzyme active sites.
- Receptor Modulation : The amine group can interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
- In vitro Studies : Laboratory tests show that this compound can inhibit cell proliferation in certain cancer cell lines at micromolar concentrations .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential efficacy as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : A two-step synthesis is typical for analogous pyridine-carboxylic acid derivatives. First, introduce the cyclopentylamine moiety via nucleophilic substitution or coupling reactions. For example, activate the pyridine-3-carboxylic acid (e.g., using TSTU or HATU coupling reagents) in anhydrous THF under nitrogen, followed by reaction with 3,3-dimethylcyclopentylamine in the presence of DIPEA (1:1.2 molar ratio). Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient). Final recrystallization from ethanol/water (70:30 v/v) yields >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns. Key signals include:
- Pyridine C2-H: δ ~8.5 ppm (doublet, J = 5 Hz).
- Cyclopentyl CH₃ groups: δ ~1.2–1.4 ppm (singlets).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-N stretch (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₈N₂O₂: 235.1448) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Use a shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 14,000 rpm for 30 min; quantify supernatant via UV-Vis (λ = 254 nm).
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For pH stability, incubate in buffers (pH 1–10) at 37°C for 24 hr .
Advanced Research Questions
Q. How can conflicting crystallographic and NMR data be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in the cyclopentyl group). Use variable-temperature NMR (VT-NMR) to detect conformational exchange. Compare with X-ray data (SHELX refinement): If NMR suggests flexibility but crystallography shows a single conformation, attribute this to crystal packing forces. Refine disorder models in SHELXL and validate using R-factor convergence (<5%) .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Process Optimization : Use Design of Experiments (DoE) to vary reaction time, temperature, and reagent ratios. For the coupling step, optimal conditions are 20°C for 16 hr (yield: 80–85%).
- Impurity Profiling : Identify by-products (e.g., di-substituted amines) via LC-MS. Mitigate via controlled reagent addition (dropwise for exothermic steps) and in-situ quenching of excess activating agents .
Q. How can computational modeling predict biological activity or metabolic pathways?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) based on structural analogs (e.g., clonixinate derivatives). Validate with MD simulations (GROMACS, 50 ns) to assess binding stability.
- ADMET Prediction : Employ SwissADME to estimate logP (~2.1), bioavailability (Score: 0.55), and CYP450 metabolism. Cross-reference with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
